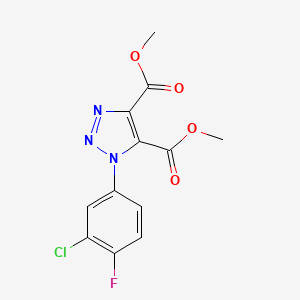

dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

説明

Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-chloro-4-fluorophenyl group at the N1 position and methyl ester groups at the C4 and C5 positions. Its molecular formula is inferred as C₁₃H₁₀ClFN₃O₄ based on structural analogs (e.g., dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, C₁₃H₁₂ClN₃O₄, MW = 309.71) . The compound is synthesized via 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and aryl azides under solvent-free conditions, typically at elevated temperatures (80–90°C) for short durations (3–14 hours) .

Key properties include:

特性

IUPAC Name |

dimethyl 1-(3-chloro-4-fluorophenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)6-3-4-8(14)7(13)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTQPIROJRNJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. In this case, the azide precursor is 3-chloro-4-fluoroaniline, which is converted to the corresponding azide.

Esterification: The triazole intermediate is then esterified using dimethyl carbonate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the esterification process.

化学反応の分析

Types of Reactions

Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be utilized.

Major Products Formed

Substitution Reactions: Products with different substituents on the phenyl ring.

Hydrolysis: Formation of the corresponding carboxylic acids.

Oxidation and Reduction: Various oxidized or reduced forms of the triazole ring.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that triazole derivatives can inhibit specific kinases involved in cancer progression. For instance, similar triazole compounds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported that derivatives of triazole exhibited selective inhibition of c-Met kinases, which are implicated in several types of cancer .

Antimicrobial Properties

Triazole compounds are well-documented for their antimicrobial activities. Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been evaluated for its efficacy against a range of pathogens, including bacteria and fungi. In vitro studies have demonstrated significant antibacterial activity against Gram-positive bacteria and antifungal properties against various fungal strains .

Antiviral Activity

Recent studies have explored the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. The structural characteristics of these compounds may enhance their ability to inhibit viral replication .

Agricultural Applications

Fungicides and Herbicides

The compound's triazole structure is advantageous in agricultural chemistry, particularly as a fungicide. Triazoles are known to disrupt the biosynthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity. This mechanism makes them effective against a variety of plant pathogens . Additionally, research into the herbicidal properties of triazole derivatives suggests potential applications in weed management strategies.

Material Science

Polymer Chemistry

Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole moieties into polymer backbones can improve thermal stability and mechanical strength. Research has focused on developing polymer composites that leverage the unique properties of triazoles for applications in coatings and advanced materials .

Case Studies

作用機序

The mechanism of action of dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The triazole ring can interact with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. The chloro and fluoro substituents can enhance binding affinity and selectivity.

類似化合物との比較

Table 1: Comparison of Key Triazole Dicarboxylates

Physicochemical Properties

- Lipophilicity : The target compound’s logP (~2.6) is lower than pyrimidine- or trifluoromethyl-substituted analogs (logP = 3.1–3.5), favoring better aqueous solubility .

- Thermal Stability : Methyl esters (e.g., dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate) decompose above 250°C, comparable to ethyl ester derivatives .

生物活性

Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, in vitro and in vivo studies, and its implications in pharmacology.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a 3-chloro-4-fluorophenyl group and two ester functionalities. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, one method includes the condensation of appropriate carboxylic acids with 1H-1,2,3-triazole derivatives under acidic or basic conditions to yield the desired product .

Antimicrobial Properties

Triazoles are well-known for their antifungal properties. Studies indicate that compounds containing the triazole moiety can inhibit the growth of various fungal species. For instance, research on related triazole compounds has shown significant antifungal activity against Candida species and dermatophytes. The specific compound's structural features contribute to its interaction with fungal enzymes such as lanosterol demethylase, which is vital for ergosterol biosynthesis .

Enzyme Inhibition

Inhibition studies have demonstrated that dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibits inhibitory effects on tyrosinase enzymes, which are crucial in melanin production. The compound's IC50 values indicate its potency compared to standard inhibitors like kojic acid. For example, various derivatives of triazoles have shown IC50 values ranging from 10 to 30 µM in inhibiting tyrosinase activity .

Case Studies and Research Findings

Several studies have explored the biological implications of triazole derivatives:

- Antitubercular Activity : A study designed novel 1,2,3-triazole-benzoxazole hybrids that demonstrated significant inhibition against Mycobacterium tuberculosis. The most effective compounds had IC50 values below 6 µg/mL against DprE1 enzyme .

- Cytotoxicity : Research has indicated that some triazole derivatives possess cytotoxic properties against cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 15.84 to 62.91 µg/mL in various assays .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。